

SRA880: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

SRA880, chemically identified as [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g]quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, is a pioneering non-peptide, selective antagonist of the somatostatin receptor subtype 1 (sst1). This document provides a comprehensive technical overview of the discovery and development of **SRA880**, consolidating available data on its pharmacological profile, mechanism of action, and preclinical findings. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Discovery and Initial Characterization

SRA880 was the first non-peptide antagonist identified with high selectivity for the sst1 receptor.[1][2] Its discovery marked a significant step forward in the study of the somatostatin system, providing a valuable tool for elucidating the specific physiological roles of the sst1 receptor subtype.

In Vitro Pharmacology

The initial characterization of **SRA880** involved a series of in vitro assays to determine its binding affinity and functional activity at somatostatin receptors.

Data Presentation: Quantitative In Vitro Data for SRA880



Parameter	Receptor	Species	Value	Reference
Binding Affinity (pKd)	Native sst1	Rat, Mouse, Monkey, Human (Cerebral Cortex)	7.8 - 8.6	[1][2]
Recombinant sst1	Human	8.0 - 8.1	[1][2]	
Other Recombinant Somatostatin Receptors	Human	≤ 6.0	[1][2]	_
Functional Antagonism (pKB)	sst1	Not Specified	7.5 - 7.7	[1][2]

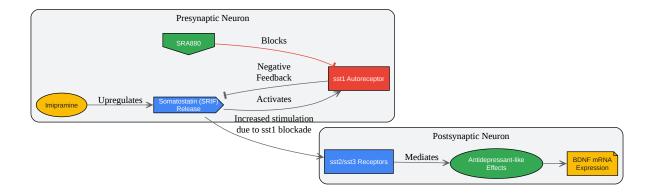
These studies demonstrated that **SRA880** acts as a competitive antagonist with high affinity and selectivity for the sst1 receptor.[1][2] It displayed significantly lower affinity for other somatostatin receptor subtypes and a wide range of other neurotransmitter receptors, with the exception of the human dopamine D4 receptor.[1][2] Functional assays, including forskolin-stimulated cAMP accumulation, GTPyS binding, and luciferase gene expression, confirmed that **SRA880** is devoid of intrinsic activity and acts as a surmountable antagonist.[1][2]

Mechanism of Action and Signaling Pathways

Somatostatin receptors, including sst1, are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon activation, they typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. They can also modulate other signaling pathways, including mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Proposed Signaling Pathway for **SRA880** in the Context of Depression





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Caption: Proposed mechanism of **SRA880** in enhancing antidepressant effects.

Preclinical research suggests a specific mechanism for **SRA880** in the context of depression. The sst1 receptor is known to function as an inhibitory autoreceptor on somatostatin-releasing neurons. By blocking this autoreceptor, **SRA880** is proposed to disinhibit the release of somatostatin (SRIF).[3] This increased somatostatin can then act on other postsynaptic somatostatin receptors, such as sst2 and sst3, which are thought to mediate antidepressant-like effects.[3] This proposed mechanism is supported by findings that **SRA880** administration in mice increases brain SRIF release and counters depressive-like symptoms.[3]

Preclinical Development

While detailed information on the synthesis and lead optimization of **SRA880** is not extensively available in the public domain, its chemical structure as a benz[g]quinoline-3-carboxylic acid derivative suggests a multi-step synthetic route common for this class of compounds.

In Vivo Studies



The primary in vivo application of **SRA880** reported in the literature is in the context of mood disorders. A key study by Nilsson et al. (2012) demonstrated that **SRA880** synergizes with the antidepressant imipramine to produce antidepressant-like effects in the tail suspension test in mice.[1][4] Furthermore, this combination was shown to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA in the mouse cerebral cortex.[1][4] These findings suggest that sst1 receptor antagonism could be a novel strategy for the treatment of depression.

Information regarding the pharmacokinetics and toxicology of **SRA880** is limited in publicly accessible literature. The compound is described as being bioavailable and brain penetrant.[3]

Clinical Development

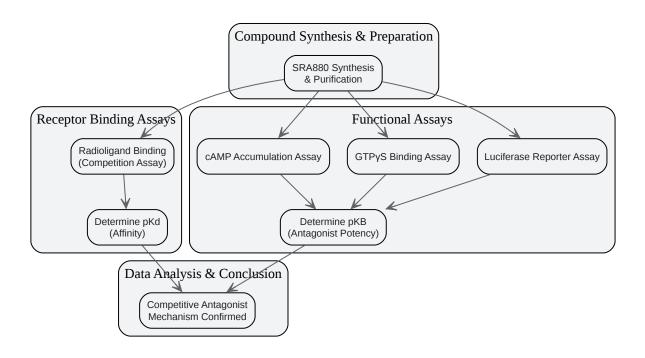
To date, there is no publicly available information on any clinical trials of **SRA880**. Its development status remains preclinical.

Experimental Protocols

Detailed, compound-specific experimental protocols for **SRA880** are not available. However, based on the initial characterization studies, the following are general methodologies for the key assays performed.

Experimental Workflow for In Vitro Characterization of SRA880





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Caption: General experimental workflow for the in vitro characterization of **SRA880**.

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a test compound for a specific receptor.

- Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human sst1 receptor).
- Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing MgCl2 and a protease inhibitor cocktail.
- Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand that binds to the receptor (e.g., [125I]-SRIF) and varying concentrations of the unlabeled test compound (SRA880).



- Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
- Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (pKd) value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (General Protocol)

This assay measures the ability of a compound to modulate the production of cAMP.

- Cell Culture: Plate cells expressing the target receptor (e.g., CHO-sst1) in a multi-well plate.
- Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Antagonist Mode: To test for antagonist activity, incubate the cells with varying concentrations of the test compound (SRA880) prior to stimulation.
- Stimulation: Stimulate the cells with an agonist that activates adenylyl cyclase (e.g., forskolin) in the presence of a sst1 receptor agonist (e.g., SRIF).
- Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: Plot the cAMP concentration against the concentration of the test compound to determine the IC50, from which the pKB can be calculated.

[35S]GTPyS Binding Assay (General Protocol)

This functional assay measures the activation of G proteins by a GPCR.



- Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.
- Assay Buffer: Use a buffer containing GDP, MgCl2, and NaCl.
- Reaction Mixture: In a multi-well plate, combine the cell membranes, varying concentrations
 of the test antagonist (SRA880), a fixed concentration of a sst1 agonist, and [35S]GTPyS.
- Incubation: Incubate at 30°C for a specified time.
- Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
- Detection: Measure the amount of [35S]GTPyS bound to the membranes using a scintillation counter.
- Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPyS binding and calculate the pKB.

Luciferase Reporter Gene Assay (General Protocol)

This assay measures changes in gene expression downstream of receptor activation.

- Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding the sst1 receptor and a reporter plasmid containing a response element (e.g., CRE for cAMP pathway) linked to the luciferase gene.
- Cell Plating: Plate the transfected cells in a multi-well plate.
- Antagonist Treatment: Treat the cells with varying concentrations of the antagonist (SRA880) for a defined period.
- Agonist Stimulation: Add a sst1 agonist to stimulate the receptor.
- Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
- Detection: Measure the luminescence produced using a luminometer.



 Data Analysis: Normalize the luciferase activity and plot it against the antagonist concentration to determine the potency of the antagonist.

Conclusion

SRA880 is a selective, non-peptide sst1 receptor antagonist that has been instrumental as a research tool for understanding the role of the sst1 receptor. Its in vitro profile is well-characterized, demonstrating competitive antagonism. Preclinical in vivo studies have suggested its potential as a novel therapeutic agent for depression, particularly in combination with existing antidepressants. However, a significant lack of publicly available data on its synthesis, pharmacokinetics, toxicology, and clinical development limits a complete assessment of its therapeutic potential. Further research is warranted to fully explore the promise of sst1 receptor antagonism with compounds like **SRA880** for the treatment of central nervous system disorders.

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